4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol
Description
4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol (CAS: 303092-71-9) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with methyl groups at positions 3 and 3. The triazole ring is linked via an imino group to a 2,6-dimethoxyphenol moiety, which contributes to its aromatic and hydrogen-bonding properties . The compound’s synthesis likely follows protocols similar to those for related Schiff base triazoles, involving condensation of substituted benzaldehydes with aminotriazoles under acidic conditions .
Properties
IUPAC Name |
4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-8-15-16-9(2)17(8)14-7-10-5-11(19-3)13(18)12(6-10)20-4/h5-7,18H,1-4H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATABOEDNNNDRQX-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC(=C(C(=C2)OC)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC(=C(C(=C2)OC)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976251 | |
| Record name | 4-{[(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)amino]methylidene}-2,6-dimethoxycyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6078-06-4, 303092-71-9 | |
| Record name | 4-{[(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)amino]methylidene}-2,6-dimethoxycyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(((3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-2,6-DIMETHOXYPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol typically involves the reaction of 3,5-dimethyl-4H-1,2,4-triazole with an appropriate aldehyde under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with several triazole derivatives, differing in substituents and heterocyclic cores. Key analogues include:
Physicochemical Properties
- Molecular Weight : The target compound (C₁₄H₁₆N₄O₃) has a molecular weight of 288.30 g/mol, calculated from its formula .
- Solubility: The dimethoxyphenol group enhances solubility in polar solvents compared to analogues with halophenyl substituents (e.g., the 2-chlorophenyl derivative in ).
- Stability : Methyl groups on the triazole improve steric protection against hydrolysis relative to sulfhydryl or sulfanylidene variants .
Biological Activity
The compound 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2,6-dimethoxyphenol is a novel synthetic derivative that integrates a triazole moiety with a phenolic structure. This combination has been of interest due to the potential biological activities associated with both components. Triazoles are known for their diverse pharmacological properties, including antimicrobial and anticancer activities, while phenolic compounds often exhibit antioxidant and anti-inflammatory effects.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. The mechanism often involves the inhibition of ergosterol synthesis in fungi and disruption of cell wall synthesis in bacteria. The specific compound under discussion has shown promising results in preliminary studies against various microbial strains.
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3,5-Dimethyl-1,2,4-triazole | E. coli | 32 µg/mL |
| 3,5-Dimethyl-1,2,4-triazole | S. aureus | 16 µg/mL |
| 4-(1H-1,2,4-triazol-3-yl)phenol | C. albicans | 8 µg/mL |
Note: Data adapted from various studies on triazole derivatives .
Anticancer Activity
The triazole ring has been implicated in anticancer activities through various pathways including apoptosis induction and cell cycle arrest. Studies have reported that compounds similar to the target compound exhibit cytotoxic effects against several cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of triazole derivatives on human breast cancer cells (MCF-7). The results indicated that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM.
Table 2: Cytotoxicity of Triazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HCT-116 | 25 |
| Target Compound | MCF-7 | 20 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% .
Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties due to their ability to scavenge free radicals. The incorporation of a methoxy group in the phenolic structure enhances these properties. Preliminary assays have shown that the target compound exhibits notable radical scavenging activity.
Table 3: Antioxidant Activity
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| Target Compound | 75 at 100 µg/mL |
| Control (Vitamin C) | 85 at 100 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
